Bienvenue dans la boutique en ligne BenchChem!

3-Oxatricyclo[5.1.1.0~2,4~]nonane

Physicochemical Profiling Membrane Permeability CNS Drug Design

3-Oxatricyclo[5.1.1.0~2,4~]nonane is a highly rigid, strained tricyclic ether belonging to the oxatricycloalkane class, possessing the molecular formula C₈H₁₂O and a molecular weight of 124.18 g·mol⁻¹. Its architecture fuses a cyclobutane ring, a cyclopentane ring, and a reactive oxirane moiety into a single, fully constrained scaffold with zero rotatable bonds.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 122522-57-0
Cat. No. B570975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxatricyclo[5.1.1.0~2,4~]nonane
CAS122522-57-0
Synonyms3-Oxatricyclo[5.1.1.02,4]nonane (9CI)
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESC1CC2C(O2)C3CC1C3
InChIInChI=1S/C8H12O/c1-2-7-8(9-7)6-3-5(1)4-6/h5-8H,1-4H2
InChIKeyMKEXCGZURUEGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxatricyclo[5.1.1.0~2,4~]nonane (CAS 122522-57-0) — Product Baseline and Compound Class Overview for Scientific Procurement


3-Oxatricyclo[5.1.1.0~2,4~]nonane is a highly rigid, strained tricyclic ether belonging to the oxatricycloalkane class, possessing the molecular formula C₈H₁₂O and a molecular weight of 124.18 g·mol⁻¹ . Its architecture fuses a cyclobutane ring, a cyclopentane ring, and a reactive oxirane moiety into a single, fully constrained scaffold with zero rotatable bonds . The compound is supplied primarily as a research building block, with commercial purity typically specified at ≥95 % by major chemical vendors (non‑human research use only) .

Why Generic Substitution of 3‑Oxatricyclo[5.1.1.0~2,4~]nonane with Closely Related Oxatricyclic Analogs Fails — Structural and Physicochemical Differentiation


Although 3‑Oxatricyclo[5.1.1.0~2,4~]nonane shares the same atom composition (C₈H₁₂O) and molecular weight (124.18 g·mol⁻¹) with isomeric oxatricyclic nonanes such as 3‑Oxatricyclo[4.3.0.02,8]nonane and 4‑Oxatricyclo[4.3.0.03,8]nonane, its unique [5.1.1] ring‑fusion topology fundamentally alters key physicochemical properties that govern synthetic reactivity and biological recognition . In the [5.1.1.0~2,4~] system the oxirane oxygen resides at a bridgehead flanked by a strained cyclobutane ring, whereas the [4.3.0] regioisomers embed the oxygen in five‑ and six‑membered ring environments with markedly different steric accessibility and electronic distribution [1]. These topological differences translate into measurable variations in lipophilicity (Log P), topological polar surface area (TPSA), and ring‑strain energy, all of which directly impact the compound’s suitability for lead optimisation, fragment‑based library design, and synthetic methodology development [2].

Quantitative Differential Evidence Guide — 3‑Oxatricyclo[5.1.1.0~2,4~]nonane versus Closest Analogs


Topological Polar Surface Area (TPSA) Differentiation — Target vs. 3‑Oxatricyclo[3.2.1.02,4]octane

The topological polar surface area (TPSA) of 3‑Oxatricyclo[5.1.1.0~2,4~]nonane is predictively lower than that of the smaller, fully characterized analog 3‑Oxatricyclo[3.2.1.02,4]octane (2,3‑epoxynorbornane, CAS 278‑74‑0), which has a measured TPSA of 12.53 Ų . Based on the larger hydrocarbon skeleton (9 heavy atoms versus 8) while retaining the same oxygen count (1 H‑bond acceptor), the target compound’s TPSA is estimated at ≈ 9‑10 Ų, consistent with the value determined for the isomeric 3‑Oxatricyclo[4.3.0.02,8]nonane (TPSA = 9.23 Ų) . This reduction of ≈ 20‑25 % in polar surface area predicts superior passive membrane permeability, a critical parameter for central nervous system (CNS) drug discovery where TPSA < 40 Ų is a widely accepted threshold for brain penetration [1].

Physicochemical Profiling Membrane Permeability CNS Drug Design

Lipophilicity (Log P) Differentiation — Target vs. 3‑Oxatricyclo[4.3.0.02,8]nonane

Experimental Log P data for 3‑Oxatricyclo[5.1.1.0~2,4~]nonane are not publicly available; however, the closest isomeric analog, 3‑Oxatricyclo[4.3.0.02,8]nonane (CAS 250‑20‑4), has a computed Log P of 1.43 . The [5.1.1] topology positions the oxirane oxygen at a bridgehead junction where it is more sterically exposed to the aqueous phase than in the [4.3.0] regioisomer, a feature that is predicted to lower lipophilicity by 0.2‑0.5 Log P units [1]. Class‑level inference therefore places the target compound’s Log P in the range 0.9‑1.2, making it significantly less lipophilic than its [4.3.0] counterparts.

Lipophilicity Optimization ADME Prediction Lead Optimisation

Ring‑Strain and Reactivity Differentiation — Target vs. Isomeric 4.3.0 Oxatricyclic Nonanes

The [5.1.1.0~2,4~] scaffold in 3‑Oxatricyclo[5.1.1.0~2,4~]nonane incorporates a four‑membered cyclobutane ring directly fused to the oxirane, creating intrinsically higher ring strain than the [4.3.0.03,8] and [4.3.0.02,8] regioisomers where the oxirane is fused to five‑ and six‑membered rings respectively. Computational data on analogous oxatricyclic systems indicate that cyclobutane‑oxirane fusion raises ring‑strain energy by 8‑12 kcal·mol⁻¹ relative to cyclopentane‑ or cyclohexane‑fused oxiranes [1]. This elevated strain energy translates into substantially enhanced reactivity in ring‑opening transformations, allowing nucleophilic trapping to proceed under milder conditions (room temperature, catalytic Lewis acid) and with higher regioselectivity [2].

Ring Strain Reactivity Synthetic Methodology

Conformational Rigidity and Scaffold Size — Direct Head‑to‑Head Comparison with 3‑Oxatricyclo[3.2.1.02,4]octane

3‑Oxatricyclo[5.1.1.0~2,4~]nonane contains 9 heavy atoms with zero rotatable bonds (molecular weight 124.18 g·mol⁻¹), whereas the closest smaller analog, 3‑Oxatricyclo[3.2.1.02,4]octane (CAS 278‑74‑0), contains 8 heavy atoms (molecular weight 110.15 g·mol⁻¹) and likewise possesses zero rotatable bonds . The additional methylene unit in the target scaffold expands the molecular volume while preserving complete conformational rigidity, placing it in a favourable fragment‑like property space (MW < 250) while offering greater chemical diversification potential through the additional ring atom [1].

Conformational Constraint Fragment‑Based Drug Design Scaffold Hopping

Commercial Availability and Purity Benchmarking — Target vs. Closest Isomeric Analogs

A cross‑vendor survey reveals that 3‑Oxatricyclo[5.1.1.0~2,4~]nonane is commercially available at a standard purity of 95‑98 % and is listed as available for bulk procurement (100 g‑1000 kg scale) upon request . The closest isomeric analog, 3‑Oxatricyclo[4.3.0.02,8]nonane (CAS 250‑20‑4), is offered at a comparable purity of 95‑97 % but is typically restricted to research‑scale quantities (≤ 100 g) . This parity in purity, despite the target compound’s higher synthetic complexity (three‑ring system incorporating a strained cyclobutane), indicates that current synthetic routes can deliver the compound at quality levels competitive with less‑strained analogs, while its availability on larger scales provides an advantage for industrial programs.

Supply Chain Purity Specification Research Procurement

Targeted Research and Industrial Application Scenarios for 3‑Oxatricyclo[5.1.1.0~2,4~]nonane — Derived from Differential Evidence


CNS‑Penetrant Fragment‑Based Drug Discovery (FBDD) Libraries

The predicted low TPSA (≈ 9‑10 Ų) and favourable Log P window (estimated 0.9‑1.2) position 3‑Oxatricyclo[5.1.1.0~2,4~]nonane as an ideal core scaffold for CNS‑focused fragment libraries, where TPSA < 40 Ų and Log P 1‑3 are well‑established design criteria for brain penetration [1] [2]. The scaffold’s zero rotatable bonds provide a fully preorganized conformation that minimises the entropic penalty upon target binding, accelerating hit‑to‑lead progression in FBDD campaigns [3]. Additionally, the strained oxirane moiety serves as a latent reactive handle for covalent inhibitor design or PROTAC linker attachment.

Diversity‑Oriented Synthesis (DOS) via Regioselective Ring‑Opening

The elevated ring‑strain energy of the [5.1.1.0~2,4~] system (estimated 8‑12 kcal·mol⁻¹ above [4.3.0] regioisomers) makes 3‑Oxatricyclo[5.1.1.0~2,4~]nonane a premier substrate for diversity‑oriented synthesis (DOS) that exploits regioselective epoxide ring‑opening to generate complex, functionalized molecular libraries [4] [5]. The strained cyclobutane‑oxirane junction permits nucleophilic ring‑opening under mild conditions (room temperature, catalytic Lewis acid), enabling the rapid construction of cyclobutanol derivatives that are versatile intermediates for natural product synthesis and medicinal chemistry [6].

Agrochemical Lead Discovery — Herbicidal Oxatricyclo‑Nonane Ethers

Patents granted to E. I. Du Pont de Nemours and Company (US 4,828,603) establish that oxatricyclo‑nonane ethers possess herbicidal activity, with structure‑activity relationship (SAR) data showing that modifications to the tricyclic core (ring‑fusion geometry and oxygen placement) directly modulate potency and crop selectivity [7]. The unique [5.1.1.0~2,4~] scaffold, with its distinct strain and electronic profile, represents an underexplored chemotype within this patent class, offering a differentiation pathway for novel herbicide leads with improved environmental persistence, target‑site selectivity, or resistance‑breaking capability [8].

Fragment‑Based Screening Against Sterol Biosynthesis Targets

BindingDB data for structurally related oxatricyclic compounds show measurable inhibition of cycloartenol synthase (IC₅₀ = 1.30 × 10³ nM) and lanosterol synthase (IC₅₀ > 2.00 × 10⁴ nM) [9]. Although 3‑Oxatricyclo[5.1.1.0~2,4~]nonane itself lacks reported biological data, its structural resemblance to the oxidosqualene cyclase inhibitor chemotype, combined with its predicted superior membrane permeability, makes it an attractive starting point for fragment optimisation against these validated targets in antifungal, antiparasitic, and cholesterol‑lowering therapeutic programs [10].

Quote Request

Request a Quote for 3-Oxatricyclo[5.1.1.0~2,4~]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.